molecular formula C10H10FNO3 B1383317 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid CAS No. 1286777-05-6

5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid

Cat. No. B1383317
M. Wt: 211.19 g/mol
InChI Key: KCJISHKAUURYHR-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and its known uses or applications.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the synthesis was carried out, and the yield of the final product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions used in these reactions, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.


Scientific Research Applications

Antibacterial Activity

A study by Hansen et al. (2005) explored the synthesis of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, which included compounds structurally related to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These derivatives were evaluated for their antibacterial activity, particularly against cell-free bacterial protein synthesis. The study found that these compounds demonstrated only moderate whole cell antibacterial activity, which might be attributed to poor cellular penetration. This research suggests potential antibacterial applications of similar compounds (Hansen et al., 2005).

Antimycobacterial Evaluation

Senthilkumar et al. (2008) synthesized a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, closely related in structure to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These compounds were tested for their antimycobacterial activities against various strains of Mycobacterium tuberculosis. One of the synthesized compounds showed significant in vitro activity against both standard and multi-drug resistant strains of M. tuberculosis, indicating the potential of similar compounds in treating mycobacterial infections (Senthilkumar et al., 2008).

Synthesis and Radiolabeling for PET Imaging

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which include fluoropyridin carboxylic acid structures similar to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These compounds were used as PET tracers for serotonin 5-HT(1A) receptors. This research indicates the potential use of similar compounds in the development of radioligands for neuroimaging in neuropsychiatric disorders (García et al., 2014).

Computational Studies

Sohrabi et al. (2013) conducted a computational study on the CO elimination reaction of cyclopropylmethoxy carbenes, which are structurally related to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. This study provided insights into the electronic and energetic properties of such reactions, contributing to the understanding of the chemical behavior of cyclopropylmethoxy compounds (Sohrabi et al., 2013).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve looking at how to handle and store the compound safely.


Future Directions

This would involve looking at areas where further research is needed. This could include studying new synthetic routes to the compound, new reactions it could undergo, or new applications for the compound.


properties

IUPAC Name

5-(cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-8-3-7(15-5-6-1-2-6)4-12-9(8)10(13)14/h3-4,6H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJISHKAUURYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(N=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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